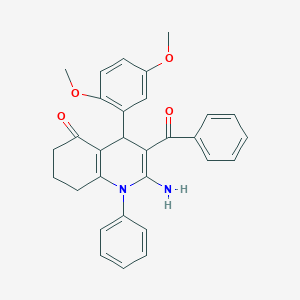
2-amino-3-benzoyl-4-(2,5-dimethoxyphenyl)-1-phenyl-4,6,7,8-tetrahydroquinolin-5-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-amino-3-benzoyl-4-(2,5-dimethoxyphenyl)-1-phenyl-4,6,7,8-tetrahydroquinolin-5-one is a chemical compound that has been the subject of scientific research due to its potential applications in medicine. This compound belongs to the class of tetrahydroquinoline derivatives and has been synthesized through various methods.
Mécanisme D'action
The mechanism of action of 2-amino-3-benzoyl-4-(2,5-dimethoxyphenyl)-1-phenyl-4,6,7,8-tetrahydroquinolin-5-one is not fully understood. However, it has been suggested that this compound may act through the inhibition of various enzymes and receptors in the body. For example, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators.
Biochemical and Physiological Effects
2-amino-3-benzoyl-4-(2,5-dimethoxyphenyl)-1-phenyl-4,6,7,8-tetrahydroquinolin-5-one has been found to exhibit various biochemical and physiological effects. For example, it has been shown to reduce the production of inflammatory mediators such as prostaglandins and cytokines. It has also been found to exhibit analgesic effects, reducing pain in animal models. Additionally, this compound has been shown to inhibit the growth of cancer cells in vitro.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-amino-3-benzoyl-4-(2,5-dimethoxyphenyl)-1-phenyl-4,6,7,8-tetrahydroquinolin-5-one in lab experiments is its potential as a multi-functional compound. This compound has been found to exhibit various biological activities, making it a versatile tool for researchers. However, one limitation of using this compound is its potential toxicity. Further studies are needed to determine the safety of this compound in vivo.
Orientations Futures
There are several future directions for research on 2-amino-3-benzoyl-4-(2,5-dimethoxyphenyl)-1-phenyl-4,6,7,8-tetrahydroquinolin-5-one. One direction is to further investigate the mechanism of action of this compound. Understanding how this compound interacts with enzymes and receptors in the body could lead to the development of new drugs with improved efficacy and safety profiles. Additionally, future research could focus on the development of new synthesis methods for this compound, as well as the optimization of existing methods. Finally, further studies are needed to determine the potential applications of this compound in treating various diseases and conditions.
Méthodes De Synthèse
The synthesis of 2-amino-3-benzoyl-4-(2,5-dimethoxyphenyl)-1-phenyl-4,6,7,8-tetrahydroquinolin-5-one has been achieved through various methods. One of the most common methods involves the reaction of 2,5-dimethoxybenzaldehyde, 4-phenyl-2,6,7,8-tetrahydroquinoline-3-carbaldehyde, and ammonium acetate in the presence of acetic acid. The reaction mixture is then refluxed for several hours, and the resulting product is purified through recrystallization.
Applications De Recherche Scientifique
2-amino-3-benzoyl-4-(2,5-dimethoxyphenyl)-1-phenyl-4,6,7,8-tetrahydroquinolin-5-one has been the subject of scientific research due to its potential applications in medicine. This compound has been found to exhibit various biological activities, including anti-inflammatory, analgesic, and anti-tumor properties. It has also been shown to have potential as an antioxidant, anticonvulsant, and antidepressant.
Propriétés
Nom du produit |
2-amino-3-benzoyl-4-(2,5-dimethoxyphenyl)-1-phenyl-4,6,7,8-tetrahydroquinolin-5-one |
|---|---|
Formule moléculaire |
C30H28N2O4 |
Poids moléculaire |
480.6 g/mol |
Nom IUPAC |
2-amino-3-benzoyl-4-(2,5-dimethoxyphenyl)-1-phenyl-4,6,7,8-tetrahydroquinolin-5-one |
InChI |
InChI=1S/C30H28N2O4/c1-35-21-16-17-25(36-2)22(18-21)26-27-23(14-9-15-24(27)33)32(20-12-7-4-8-13-20)30(31)28(26)29(34)19-10-5-3-6-11-19/h3-8,10-13,16-18,26H,9,14-15,31H2,1-2H3 |
Clé InChI |
FASGELQLOILIAG-UHFFFAOYSA-N |
SMILES isomérique |
COC1=CC(=C(C=C1)OC)C2C3=C(CCCC3=O)N(C(=C2C(=O)C4=CC=CC=C4)N)C5=CC=CC=C5 |
SMILES |
COC1=CC(=C(C=C1)OC)C2C3=C(CCCC3=O)N(C(=C2C(=O)C4=CC=CC=C4)N)C5=CC=CC=C5 |
SMILES canonique |
COC1=CC(=C(C=C1)OC)C2C3=C(CCCC3=O)N(C(=C2C(=O)C4=CC=CC=C4)N)C5=CC=CC=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-(4-methoxyphenyl)-4-(4-methylphenyl)-2-{[2-oxo-2-(10H-phenothiazin-10-yl)ethyl]sulfanyl}nicotinonitrile](/img/structure/B304289.png)
![4-(2,5-dimethoxyphenyl)-2-{[2-oxo-2-(10H-phenothiazin-10-yl)ethyl]sulfanyl}-6-phenylnicotinonitrile](/img/structure/B304290.png)
![2-{[2-oxo-2-(10H-phenothiazin-10-yl)ethyl]sulfanyl}-6-phenyl-4-(3,4,5-trimethoxyphenyl)nicotinonitrile](/img/structure/B304292.png)
![6-tert-butyl-2-{[2-oxo-2-(10H-phenothiazin-10-yl)ethyl]sulfanyl}-5,6,7,8-tetrahydro-3-quinolinecarbonitrile](/img/structure/B304294.png)
![4,5,6-trimethyl-2-{[2-oxo-2-(10H-phenothiazin-10-yl)ethyl]sulfanyl}nicotinonitrile](/img/structure/B304298.png)


![(3-amino-6-isobutylthieno[2,3-b]pyridin-2-yl)(9H-fluoren-2-yl)methanone](/img/structure/B304301.png)
![6-tert-butyl-2-{[2-(9H-fluoren-2-yl)-2-oxoethyl]sulfanyl}-5,6,7,8-tetrahydro-3-quinolinecarbonitrile](/img/structure/B304303.png)
![(3-Amino-5,6,7,8,9,10-hexahydrocycloocta[b]thieno[3,2-e]pyridin-2-yl)([1,1'-biphenyl]-4-yl)methanone](/img/structure/B304304.png)
![(3-amino-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridin-2-yl)(9H-fluoren-2-yl)methanone](/img/structure/B304306.png)
![[3-Amino-6-phenyl-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl](biphenyl-4-yl)methanone](/img/structure/B304308.png)
![(3-Amino-4,5,6-trimethylthieno[2,3-b]pyridin-2-yl)(biphenyl-4-yl)methanone](/img/structure/B304310.png)
